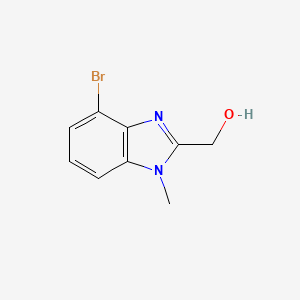

(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

Molecular Formula and Weight Analysis

The molecular formula of (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol is C₉H₉BrN₂O, indicating the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of this compound is precisely 241.08 grams per mole, which represents the sum of the atomic masses of all constituent atoms in the molecule.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₉H₉BrN₂O | - |

| Molecular Weight | 241.08 | g/mol |

| Carbon Atoms | 9 | - |

| Hydrogen Atoms | 9 | - |

| Bromine Atoms | 1 | - |

| Nitrogen Atoms | 2 | - |

| Oxygen Atoms | 1 | - |

The molecular composition analysis reveals that carbon represents the largest atomic constituent by count, contributing approximately 65% of the total non-hydrogen atoms. The presence of the bromine atom significantly influences the molecular weight, contributing approximately 33% of the total molecular mass despite representing only one atom among the twenty-two total atoms in the molecule. The nitrogen atoms constitute the heteroatoms within the benzimidazole ring system, while the oxygen atom forms part of the hydroxymethyl functional group.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as OCC1=NC2=C(Br)C=CC=C2N1C, which provides a linear text-based description of the molecular connectivity. This notation clearly indicates the hydroxymethyl group (OCC), the imidazole ring formation (NC2), the bromine substitution on the benzene ring (C(Br)), and the methyl substitution on nitrogen (N1C).

Crystallographic Data and Spatial Configuration

The three-dimensional spatial configuration of this compound exhibits characteristic geometric parameters that define its molecular architecture and potential intermolecular interactions. The benzimidazole core maintains a planar aromatic system, with the fused benzene and imidazole rings sharing a common edge that preserves the conjugated π-electron system throughout the bicyclic structure.

Crystal structure studies of related benzimidazole-methanol derivatives have provided insights into the typical bonding patterns and spatial arrangements observed in this class of compounds. Research on similar structures reveals that the hydroxymethyl group typically adopts conformations that allow for hydrogen bonding interactions, both intramolecularly and intermolecularly. The benzimidazole ring system maintains bond lengths consistent with aromatic character, with carbon-carbon bonds in the benzene portion measuring approximately 1.39-1.40 Angstroms and carbon-nitrogen bonds in the imidazole ring measuring approximately 1.32-1.35 Angstroms.

The bromine substituent at the 4-position introduces significant steric bulk and electronic effects that influence the overall molecular geometry. The carbon-bromine bond length typically measures approximately 1.90 Angstroms, and the bromine atom extends beyond the plane of the aromatic system, creating potential steric interactions with neighboring molecules in crystal packing arrangements. The methyl group attached to nitrogen-1 also extends out of the aromatic plane, contributing to the three-dimensional shape of the molecule.

Conformational analysis indicates that the hydroxymethyl group can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the imidazole ring. The preferred conformations are typically stabilized by intramolecular hydrogen bonding between the hydroxyl group and either the nitrogen atoms of the benzimidazole ring or through intermolecular hydrogen bonding with adjacent molecules in crystalline environments.

Tautomeric Behavior in Benzoimidazole Systems

Benzimidazole systems exhibit complex tautomeric equilibria that significantly influence their chemical properties and biological activities. The fundamental tautomeric behavior in benzimidazoles involves the migration of protons between nitrogen atoms, creating different isomeric forms that can interconvert in solution. In unsubstituted benzimidazoles, the classical 1,3-tautomeric equilibrium allows for rapid proton exchange between the nitrogen atoms at positions 1 and 3 of the imidazole ring.

However, in this compound, the presence of the methyl substituent at nitrogen-1 effectively blocks the conventional tautomeric equilibrium by preventing proton migration from this position. This substitution pattern results in a locked tautomeric form where the molecule exists predominantly in a single isomeric state, eliminating the dynamic equilibrium typically observed in parent benzimidazole systems.

Carbon-13 nuclear magnetic resonance spectroscopy studies of benzimidazole systems have provided quantitative methods for determining tautomeric ratios in solution. Research indicates that the chemical shift differences between carbon atoms at positions 4 and 7 serve as reliable indicators of the tautomeric state, with δC4 appearing at approximately 120.0 parts per million for pyridine-like nitrogen character and δC7 appearing at approximately 110.0 parts per million for pyrrole-like nitrogen character. These reference values enable the calculation of tautomeric proportions in benzimidazole derivatives.

| Carbon Position | Chemical Shift (ppm) | Nitrogen Character | Reference State |

|---|---|---|---|

| C4 | 120.0 | Pyridine-like | 100% Pyridine |

| C7 | 110.0 | Pyrrole-like | 100% Pyrrole |

| C4 Variable | 110-120 | Mixed | Tautomeric Equilibrium |

| C7 Variable | 110-120 | Mixed | Tautomeric Equilibrium |

The electronic effects of substituents significantly influence tautomeric preferences in benzimidazole systems. Electron-withdrawing groups, such as the bromine atom present in this compound, can stabilize certain tautomeric forms through resonance and inductive effects. The bromine substituent at position 4 exerts both electronic and steric influences that may affect the distribution of electron density within the aromatic system.

Solvent effects also play a crucial role in determining tautomeric equilibria in benzimidazole systems. Polar protic solvents tend to stabilize forms that can participate in hydrogen bonding, while aprotic solvents may favor different tautomeric distributions. The hydroxymethyl group in this compound provides an additional site for hydrogen bonding interactions that can influence the overall electronic distribution and stability of the molecule in various solvent environments.

Propriétés

IUPAC Name |

(4-bromo-1-methylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVPSSTUGWUKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653994 | |

| Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-44-2 | |

| Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol is a benzoimidazole derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and therapeutic implications based on diverse research findings.

The compound exhibits significant biochemical activity due to its ability to interact with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can alter metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect of Compound | Reference |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition observed | |

| Cytochrome P450 3A4 | Modulation of activity |

Cellular Effects

The compound influences various cellular processes, including cell signaling and gene expression. It modulates transcription factors that regulate genes associated with cell proliferation and apoptosis. For instance, at varying concentrations, it can induce or inhibit cell growth in different cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's efficacy was assessed using the MTT assay, revealing IC50 values indicative of its potential as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.0 | |

| HeLa (Cervical) | 20.5 | |

| A549 (Lung) | 12.3 |

Molecular Mechanism

At the molecular level, the compound's primary mechanism involves the inhibition of enzyme activity through binding to active sites. This interaction can be either reversible or irreversible, depending on the specific enzyme and conditions. Furthermore, its stability under laboratory conditions allows for prolonged observation of its effects.

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the biological activity of this compound in animal models. Lower doses tend to have minimal effects, while higher doses can lead to significant alterations in cellular functions and overall health outcomes.

Metabolic Pathways

The compound is metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for predicting the compound's pharmacological effects and potential interactions with other drugs.

Transport and Distribution

Transport mechanisms play a vital role in the bioavailability of this compound. It is suggested that specific transporters facilitate its movement across cell membranes, influencing its distribution within tissues.

Subcellular Localization

The localization of this compound within cells is essential for its biological activity. Targeting specific cellular compartments such as the nucleus or mitochondria can enhance its therapeutic efficacy. Research indicates that post-translational modifications may guide its localization.

Méthodes De Préparation

Synthesis of 4-Bromo-1-methyl-1H-benzimidazole Intermediate

- Starting Material: 1-methyl-1H-benzimidazole

- Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br2)

- Solvent: Acetic acid, chloroform, or dimethylformamide (DMF)

- Conditions: Controlled temperature (0 to 30 °C) to ensure regioselective bromination at the 4-position

- Mechanism: Electrophilic aromatic substitution targeting the 4-position due to electronic and steric factors

| Parameter | Typical Range/Value |

|---|---|

| Brominating agent | NBS (1.1 eq) |

| Solvent | Acetic acid or DMF |

| Temperature | 0–25 °C |

| Reaction time | 2–6 hours |

| Yield | 70–85% |

Introduction of the Hydroxymethyl Group at the 2-Position

Method 1: Reduction of 2-Formyl Derivative

- The 2-position formyl group on the benzimidazole is reduced to hydroxymethyl using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like methanol or tetrahydrofuran (THF).

- This method requires prior formylation at the 2-position, commonly achieved by Vilsmeier-Haack formylation.

Method 2: Direct Hydroxymethylation

- Treatment of 4-bromo-1-methyl-1H-benzimidazole with formaldehyde under basic or acidic conditions to introduce the hydroxymethyl group at C-2.

- Reaction conditions involve aqueous formaldehyde, mild heating, and pH control to favor substitution.

| Parameter | Typical Range/Value |

|---|---|

| Reducing agent | NaBH4 (1.5 eq) |

| Solvent | Methanol, THF |

| Temperature | 0–25 °C |

| Reaction time | 1–4 hours |

| Yield | 65–90% |

Multi-Step Synthesis Example

A representative multi-step synthesis involves:

N-Methylation of Benzimidazole:

- React benzimidazole with methyl iodide or dimethyl sulfate under basic conditions to yield 1-methylbenzimidazole.

Selective Bromination at 4-Position:

- Treat 1-methylbenzimidazole with NBS in acetic acid at 0–25 °C.

-

- Use Vilsmeier-Haack reagent (POCl3/DMF) to introduce an aldehyde group at position 2.

-

- Reduce the aldehyde to hydroxymethyl with NaBH4.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Methylation | Methyl iodide, base (K2CO3), acetone | 1-Methylbenzimidazole | 80–90 |

| 2 | Bromination | NBS, acetic acid, 0–25 °C | 4-Bromo-1-methylbenzimidazole | 70–85 |

| 3 | Formylation | POCl3/DMF, 0–30 °C | 2-Formyl-4-bromo-1-methylbenzimidazole | 60–75 |

| 4 | Reduction | NaBH4, methanol, 0–25 °C | This compound | 65–90 |

Analytical and Purification Techniques

- Purification: Column chromatography or recrystallization from ethanol or ethyl acetate ensures high purity.

- Characterization:

- NMR Spectroscopy: ¹H NMR shows methyl singlet (~2.6 ppm), aromatic protons (7.0–8.0 ppm), and hydroxymethyl protons (4.5–5.0 ppm).

- Mass Spectrometry: Confirms molecular ion peak at m/z ~225.

- FTIR: Characteristic peaks for C=N (~1610 cm⁻¹), C-Br (~590 cm⁻¹), and O-H (~3400 cm⁻¹).

- Melting Point: Typically 150–160 °C depending on purity.

Research Findings and Optimization Notes

- Regioselectivity: NBS is preferred over molecular bromine for selective bromination at the 4-position, minimizing polybromination.

- Yield Optimization: Controlled temperature and slow addition of brominating agents improve selectivity and yield.

- Hydroxymethylation: Reduction of formyl intermediates with NaBH4 is mild and high yielding; direct hydroxymethylation with formaldehyde is less common due to lower regioselectivity.

- Scalability: The stepwise approach allows for scale-up in industrial settings with continuous flow reactors enhancing reaction control and safety.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Bromination with NBS | NBS, acetic acid, 0–25 °C | High regioselectivity | Requires careful temperature control | 70–85 |

| Bromination with Br2 | Br2, chloroform, ambient temperature | Simple reagents | Less selective, risk of polybromination | 50–70 |

| Formylation + Reduction | POCl3/DMF then NaBH4, methanol | High yield of hydroxymethyl | Multi-step, longer synthesis time | 60–90 |

| Direct Hydroxymethylation | Formaldehyde, acidic/basic medium | Fewer steps | Lower regioselectivity, side reactions | 40–60 |

Q & A

Q. What are the common synthetic routes for (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol, and what purification methods are recommended?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzimidazole core followed by regioselective bromination and functionalization. For example, bromination at the 4-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. The hydroxymethyl group at the 2-position is introduced via nucleophilic substitution or oxidation-reduction sequences. Purification often employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems to isolate high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms regiochemistry and substitution patterns, particularly distinguishing bromine and methyl group positions.

- X-ray crystallography resolves absolute configuration and molecular packing, with refinement using programs like SHELXL .

- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- FTIR identifies functional groups (e.g., -OH stretch from methanol) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve monitoring degradation via HPLC under stressors like heat, light, and pH variations. The hydroxymethyl group’s susceptibility to oxidation necessitates inert atmospheres (e.g., N₂) during synthesis and storage at low temperatures (-20°C) in amber vials .

Advanced Questions

Q. How can researchers address challenges in achieving regioselective bromination during synthesis?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., methyl at N1) can steer bromination to the 4-position. Post-reaction analysis via X-ray crystallography validates site-specific substitution, as seen in structurally analogous brominated benzimidazoles .

Q. What strategies resolve contradictions between computational predictions and crystallographic data?

Discrepancies in bond lengths or angles are addressed by refining crystallographic models (e.g., SHELXL ) and cross-validating with spectroscopic data. For example, torsional strain in the benzimidazole ring observed in X-ray structures (e.g., β angles ~98° in monoclinic systems ) may conflict with gas-phase computational models, highlighting the need for solvent-effect simulations .

Q. How do the bromo and hydroxymethyl groups influence biological activity, and what assays evaluate this?

The bromo group enhances lipophilicity and electron-withdrawing effects, potentially improving target binding. The hydroxymethyl group enables derivatization (e.g., esterification for prodrugs). In vitro assays include:

- Enzyme inhibition studies (e.g., fluorescence-based assays for kinase inhibition).

- Antimicrobial susceptibility testing (MIC determination via broth microdilution).

- Cytotoxicity profiling (MTT assays against cancer cell lines) .

Q. What crystallographic parameters are critical for resolving disorder in the compound’s structure?

Disorder in the benzimidazole ring or substituents (e.g., bromine thermal motion) is managed by refining occupancy ratios and applying restraints in SHELXL. High-resolution data (≤ 0.8 Å) and low-temperature (e.g., 200 K) data collection reduce thermal noise, as demonstrated in monoclinic P21/n systems .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example from ) |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 13.6796, 9.6144, 14.8093 |

| β (°) | 98.305 |

| Resolution (Å) | 0.84 |

| R factor | 0.056 |

| Data-to-parameter ratio | 14.4 |

Table 2. Common Synthetic Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.